

# Everolimus Stability: Storage Conditions & Data

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

The table below summarizes key quantitative data on **everolimus** stability from the search results.

| Sample/Product Type       | Storage Condition          | Stability Duration | Key Findings / Degradation                                                          | Citation |
|---------------------------|----------------------------|--------------------|-------------------------------------------------------------------------------------|----------|
| Whole Blood (for TDM)     | 30°C (with light exposure) | 7 days             | Concentration decreased by approx. <b>6.1%</b> . [1]                                |          |
| Whole Blood (for TDM)     | -20°C (single freeze-thaw) | 90 days            | Stable for up to 90 days. [1]                                                       |          |
| Drug-Eluting Stents (DES) | Variable (see FAQ)         | Defined shelf life | Stability is defined by critical performance attributes, not just drug content. [2] |          |

## Frequently Asked Questions for Researchers

Here are answers to common technical questions you might encounter.

### Q1: What are the recommended storage conditions for everolimus stock solutions and biological samples?

- **For whole blood samples:** For therapeutic drug monitoring (TDM), samples are stable for up to a week at 30°C with a minimal decrease in concentration. For long-term storage, -20°C for up to 90 days is acceptable. [1].
- **For clinical supplies:** In a pilot study, **everolimus** was provided in a clinical setting with a specified strength and stored under conditions approved by the local regulatory authority (e.g., the FDA). The exact temperature was not detailed but implies adherence to Good Clinical Practice (GCP) standards. [3].
- **General Consideration for Stents:** For **everolimus** incorporated into drug-eluting stents, stability is a function of the entire device. The shelf life and storage conditions (e.g., protection from moisture, temperature control) are determined by stability testing of the finished product. [2].

## Q2: What analytical methods are validated for everolimus stability testing?

- **Immunoassays:** Microparticle Enzyme Immunoassay (MEIA) and Fluorescence Polarization Immunoassay (FPIA) have been used to assess the stability of **everolimus** in whole blood, demonstrating acceptable performance for this purpose. [1].
- **LC-MS/MS:** This is considered a robust and modern method. A recently validated protocol for TDM uses Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to quantify **everolimus** in whole blood and novel microsampling devices (like VAMS and qDBS). This method was validated for a linear range of **1.27–64.80 ng/mL for whole blood** and **0.50–60 ng/mL for microsamples**. [4].

## Q3: Our everolimus experimental results are inconsistent. How should we troubleshoot?

Inconsistencies can arise from pre-analytical, analytical, or storage factors. The following workflow diagrams a systematic approach to troubleshooting.



[Click to download full resolution via product page](#)

Diagram: A systematic troubleshooting guide for inconsistent **everolimus** experimental results.

## Q4: How do I choose between different blood sampling methods for everolimus assays?

The choice between traditional venous whole blood and newer microsampling techniques depends on your experimental needs. The following diagram compares the two workflows.



Key Advantage: Microsampling minimizes hematocrit effects and enables decentralized sampling.

[Click to download full resolution via product page](#)

Diagram: A comparison of experimental workflows for **everolimus** analysis using traditional venous blood versus modern microsampling techniques. [4]

## Key Technical Protocols

For your experimental plans, here are detailed methodologies from the search results.

- **Protocol 1: Assessing Long-Term Stability in Whole Blood**

- **Objective:** To determine the stability of **everolimus** in whole blood over time under frozen conditions. [1]
- **Method:** Store whole blood samples spiked with **everolimus** at **-20°C**.
- **Testing Intervals:** Analyze the drug concentration at baseline and after **30, 60, and 90 days** of storage. Incorporate a single freeze-thaw cycle during this period to simulate typical handling.

- **Analysis:** Use a validated immunoassay (e.g., MEIA or FPIA) or LC-MS/MS method to quantify the concentration. Stability is confirmed if the measured concentration remains within a pre-defined acceptance criterion (e.g.,  $\pm 15\%$  of the baseline value). [1].
- **Protocol 2: LC-MS/MS Method for Quantitative Analysis**
  - **Sample Prep (Whole Blood):** Use a protein precipitation protocol. Add a mixture of zinc sulfate, methanol, and acetonitrile to the blood sample. Vortex, then freeze the mixture prior to centrifugation to obtain a clear supernatant for analysis. [4]
  - **Sample Prep (VAMS):** Extract the analyte from the Mitra tip using pure methanol. Incubation at low temperatures can improve extract clarity and signal quality. [4]
  - **Sample Prep (qDBS):** A more rigorous extraction is needed. An additional step using MgSO<sub>4</sub> and sodium acetate with acetonitrile helps purify the sample from the Capitainer device matrix. [4]
  - **LC-MS/MS Parameters:**
    - **Column:** Polar-modified C18 (e.g., Kinetex Polar C18).
    - **Mobile Phase:** Buffered with formic acid and ammonium acetate in a gradient mode.
    - **Internal Standard:** **D4-everolimus** is recommended over 13C,D2-EVE due to lower interference.
    - **Calibration Range:** The method should be validated for a linear range, typically **1.27–64.80 ng/mL for whole blood**. [4]

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Stability of sirolimus and everolimus measured by ... [pubmed.ncbi.nlm.nih.gov]
2. Stability testing of drug eluting stents [sciencedirect.com]
3. Pilot study evaluating everolimus molecular mechanisms... | PLOS One [journals.plos.org]
4. Therapeutic Drug Monitoring of Everolimus Using ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Everolimus Stability: Storage Conditions & Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b567814#everolimus->

stability-testing-storage-conditions]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)